2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
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Overview
Description
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an amine group on the propan-1-amine backbone. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine typically involves the reaction of 4-methylpiperidine with a suitable alkylating agent such as 2-bromo-2-methylpropane. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Studied for its potential pharmacological properties, although it is not intended for therapeutic use.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Specific pathways and molecular targets would depend on the context of its use in research .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: Similar structure but with a piperazine ring instead of a piperidine ring.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Similar structure but with an ethanamine backbone.
1-(4-methylpiperidin-1-yl)propan-2-amine: Similar structure but with a different substitution pattern on the propan-amine backbone.
Uniqueness
2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in research to explore novel interactions and applications .
Properties
IUPAC Name |
2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAIMMHBFBAOOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)(C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640855 |
Source
|
Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933724-18-6 |
Source
|
Record name | 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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